(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS No.: 189100-50-3
Cat. No.: VC20912758
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189100-50-3 |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
| Standard InChI Key | YCFJXOFFQLPCHD-RXMQYKEDSA-N |
| Isomeric SMILES | C1[C@@H]([NH2+]CC2=C1N=CN2)C(=O)[O-] |
| SMILES | C1C(NCC2=C1N=CN2)C(=O)O |
| Canonical SMILES | C1C([NH2+]CC2=C1N=CN2)C(=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is structurally characterized by its molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. The compound features an imidazole ring fused with a partially hydrogenated pyridine ring, with a carboxylic acid group positioned at the 6-carbon with R-stereochemistry. This configuration is crucial for its specific interactions in biological systems and chemical reactions.
The compound can be classified as an alpha-amino acid derivative, sharing structural similarities with histidine but containing an additional ring structure that confers distinct chemical properties. The imidazole moiety contributes to its weak basic character, while the carboxylic acid group provides acidic properties, giving the molecule amphoteric characteristics typical of amino acids .
Physical and Chemical Properties
Table 1 summarizes the key chemical identifiers and properties of (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid:
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 189100-50-3 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
| Standard InChIKey | YCFJXOFFQLPCHD-RXMQYKEDSA-N |
| Isomeric SMILES | C1C@@HC(=O)[O-] |
| The presence of both basic (imidazole) and acidic (carboxylic acid) functional groups contributes to the compound's ability to form various salts and participate in acid-base reactions. While detailed experimental values for solubility, partition coefficient, and pKa are not explicitly provided in the available research, the structural features suggest that it would exhibit moderate water solubility, particularly in its zwitterionic form at physiological pH. |
Synthesis and Preparation Methods
Purification and Characterization
Following synthesis, purification of the compound likely involves techniques such as recrystallization, column chromatography, or chiral separation methods to isolate the pure (6R) enantiomer. Characterization would typically employ spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
The optical purity of the compound can be determined using chiral HPLC or polarimetry to ensure the correct stereochemistry has been achieved. These analytical techniques are essential for confirming the enantiomeric purity of the final product, as the specific stereochemistry at the 6-position is crucial for its intended applications.
Biological and Pharmaceutical Applications
Pharmaceutical Development
(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The imidazopyridine core present in this compound is recognized as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets including enzymes, receptors, and ion channels.
The compound's specific stereochemistry at the 6-position may confer selective interactions with biological targets, potentially leading to the development of stereoselective drugs with improved efficacy and reduced side effects. This stereoselectivity is particularly valuable in neurological drug development, where receptor specificity often correlates with therapeutic efficacy.
Biochemical Research Applications
In biochemical research, the compound is utilized in studies investigating enzyme inhibition and receptor binding mechanisms . Its structural features make it suitable for probing metabolic pathways and identifying potential therapeutic targets. The compound may serve as a molecular probe for studying protein-ligand interactions, providing insights into fundamental biochemical processes.
Research involving this compound contributes to understanding structure-activity relationships in drug design, particularly for compounds targeting the central nervous system. Its utility in biochemical research extends beyond direct therapeutic applications to include basic science investigations of cellular signaling and metabolic regulation.
Diverse Applications
Table 2 summarizes the diverse applications of (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid across multiple fields:
Table 2: Applications in Various Fields
Research Findings and Future Directions
Emerging Applications
Ongoing research continues to explore novel applications for (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid beyond its established roles. Emerging areas of interest include:
-
Development of enantioselective catalysts for organic synthesis
-
Creation of chiral recognition elements for sensing technologies
-
Exploration of potential neuroprotective properties
-
Investigation of applications in sustainable chemistry
These emerging applications highlight the compound's versatility and potential for future development across multiple scientific disciplines .
Challenges and Opportunities
Current challenges in research involving this compound include optimizing stereoselective synthesis methods, improving scalability for industrial applications, and expanding understanding of its specific mechanisms of action in biological systems. Opportunities exist for developing novel derivatives with enhanced properties and exploring combinatorial approaches to identify new applications. Future research directions might focus on computational studies to predict structure-activity relationships, high-throughput screening to identify novel biological targets, and green chemistry approaches to improve synthetic efficiency and reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume